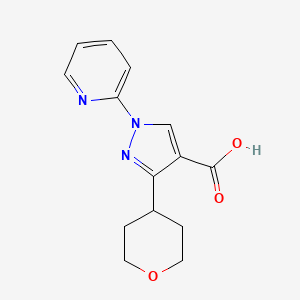

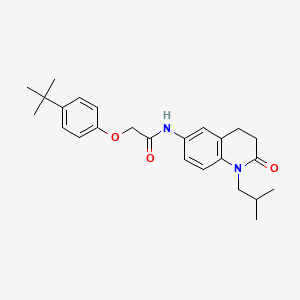

3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazolinone derivatives are a class of compounds that have attracted considerable interest due to their diverse pharmacological properties. The compound "3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride" is a variant within this class, which is not directly studied in the provided papers but is closely related to the compounds that have been investigated. These studies have explored the structural, vibrational, and pharmacological aspects of similar quinazolinone derivatives, providing insights into their potential applications and characteristics .

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the condensation of different starting materials such as anthranilic acid, aniline, or their derivatives. For instance, novel Schiff bases were synthesized from 3-amino-2-methyl quinazolin-4-(3H)-ones, which in turn were synthesized from anthranilic acid via 2-methyl benzoxazin-4-one . Similarly, a variety of 3-phenyl-2-substituted-3H-quinazolin-4-ones were synthesized by reacting the amino group of 2-hydrazino-3-phenyl-3H-quinazolin-4-one with different aldehydes and ketones, where the starting material was synthesized from aniline . These methods highlight the versatility in the synthetic approaches for quinazolinone derivatives.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the structural and vibrational study of 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one was carried out using experimental infrared spectrum and density functional theory (DFT) calculations. The study included analysis of bond orders, charge transfers, and topological properties using Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theory . These analyses are crucial for understanding the electronic and geometric parameters that govern the reactivity and stability of the compounds.

Chemical Reactions Analysis

Quinazolinone derivatives can participate in various chemical reactions, forming complexes with metal ions or undergoing condensation to form Schiff bases. For instance, 2-methyl-3-{[(Z)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino}quinazolin-4-one was synthesized and then reacted with Cd(II), Zn(II), and Pb(II) acetates to obtain intracomplex compounds . These reactions not only extend the chemical diversity of quinazolinone derivatives but also open up possibilities for their use in coordination chemistry and material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are closely related to their molecular structure. The vibrational spectra, including infrared and Raman spectra, provide information about the functional groups and their interactions within the molecule. Theoretical vibrational calculations help in obtaining a set of scaled force constants that fit the observed wavenumbers, which is essential for the complete assignment of the vibrational spectra . Additionally, the pharmacological properties such as H1-receptor blocking activity and anticonvulsant activity have been investigated, revealing the potential of these compounds as therapeutic agents . The anti-microbial screening of novel Schiff bases of 3-amino-2-methyl quinazolin 4-(3H)-one also demonstrated significant anti-bacterial and anti-fungal activities, indicating their potential use as anti-microbial agents .

Aplicaciones Científicas De Investigación

Implications in Medicinal Chemistry

Quinazoline derivatives, including 3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride, have shown significant biological activities, which make them potential candidates for medicinal chemistry applications. Quinazoline-4(3H)-ones and their derivatives constitute an important class of fused heterocycles, found in many naturally occurring alkaloids. Their structural stability and versatility allow for the synthesis of novel bioactive moieties, demonstrating activities such as antibacterial against strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).

Applications in Optoelectronics

Research on quinazoline derivatives extends into the field of optoelectronics, where they are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their luminescent and electroluminescent properties. Incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, showing promise for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, and as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Anticancer Activity

Quinazoline derivatives have been extensively investigated for their anticancer properties. Their mechanism of action often involves modulating the expression of genes and proteins crucial for cancer progression, including receptor tyrosine kinases, epidermal growth factor receptors, and apoptotic proteins. This makes quinazoline nucleus a valuable scaffold for developing new anti-colorectal cancer agents with suitable pharmacokinetic profiles (Moorthy et al., 2023).

Synthetic Chemistry Advances

The synthesis of quinazolines has seen significant advances, focusing on eco-friendly, mild, and atom-efficient methodologies. Recent reviews discuss the synthesis of quinazolines via multi-component strategies, highlighting the importance of this scaffold in developing compounds with a broad range of biological properties. These advances suggest a promising future for quinazoline derivatives in various applications, from medicinal chemistry to materials science (Faisal & Saeed, 2021).

Direcciones Futuras

The study of quinazolinone derivatives is an active area of research due to their potential biological activities. Future research could involve the synthesis of various derivatives, including “3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride”, and the investigation of their biological activities .

Propiedades

IUPAC Name |

3-(4-aminophenyl)-2-methylquinazolin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O.ClH/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12;/h2-9H,16H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIPIJDILYNUMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Morpholinobenzo[d]thiazol-5-amine](/img/structure/B2541356.png)

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(morpholino)methanone](/img/structure/B2541357.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide](/img/structure/B2541358.png)

![3-(Propan-2-yl)-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2541360.png)

![5-bromo-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2541363.png)

![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2541369.png)

![Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2541370.png)

![(E)-3-phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2541371.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2541372.png)

![[(4R,4aS,8aS)-4-formyl-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate](/img/structure/B2541376.png)